Chroman-3-amine hydrochloride
Overview
Description
Chroman-3-amine hydrochloride is a heterocyclic compound with the molecular formula C9H12ClNO. It is a derivative of chromane, a structure known for its diverse biological activities.
Scientific Research Applications
Chroman-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: this compound is used in the synthesis of various pharmaceuticals and fine chemicals
Future Directions
Mechanism of Action
Target of Action
Chroman-3-amine hydrochloride is a unique chemical compound with the empirical formula C9H12ClNO . .
Biochemical Pathways
Chroman derivatives, including this compound, have been associated with anti-inflammatory activities . .
Result of Action
Chroman derivatives have been associated with anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chroman-3-amine hydrochloride typically involves the reaction of chroman-3-amine with hydrochloric acid. One common method is the reduction of chroman-3-one oxime using a reducing agent such as sodium borohydride, followed by treatment with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Chroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chroman-3-one derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Chroman-3-one derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized chroman derivatives.
Comparison with Similar Compounds
- Chroman-2-amine hydrochloride
- Chroman-4-amine hydrochloride
- Chroman-3-one hydrochloride
Comparison: Chroman-3-amine hydrochloride is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. Compared to chroman-2-amine hydrochloride and chroman-4-amine hydrochloride, this compound exhibits different reactivity and pharmacological activities. Chroman-3-one hydrochloride, on the other hand, is primarily used as an intermediate in the synthesis of other chromane derivatives .
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATPDKWVAAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939933 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18518-71-3 | |
Record name | 3-Chromanamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018518713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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